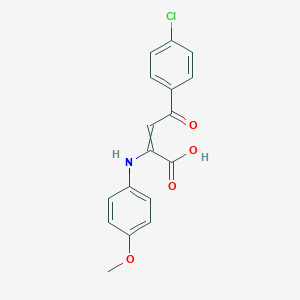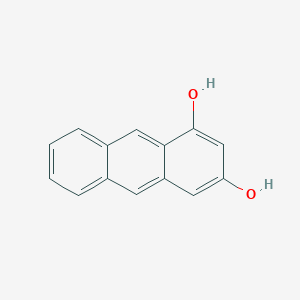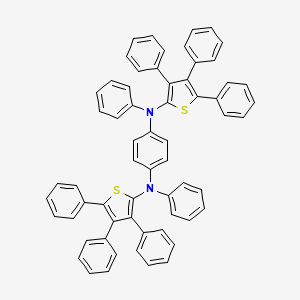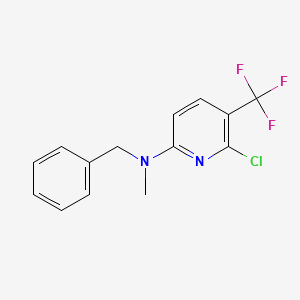
N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride: is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride typically involves the reaction of dodecylamine with epichlorohydrin to form an intermediate, which is then reacted with another dodecylamine molecule. The final step involves quaternization with methyl chloride to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the quaternary ammonium group to tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloride ion, which can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or other halides are commonly used.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Tertiary amines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Chemistry: In chemistry, N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions .
Biology: In biological research, it is used to study membrane interactions due to its ability to integrate into lipid bilayers. It is also used in the preparation of liposomes and other vesicular structures .
Medicine: It is also being investigated for its use in drug delivery systems .
Industry: Industrially, it is used in the formulation of detergents, disinfectants, and emulsifiers. Its surfactant properties make it valuable in the production of cosmetics and personal care products .
Mechanism of Action
The mechanism of action of N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride primarily involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis in microbial cells. This disruption is facilitated by the hydrophobic interactions between the long alkyl chains and the lipid tails in the membrane .
Comparison with Similar Compounds
- N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride
- N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium bromide
- N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium iodide
Comparison: While all these compounds share similar structures and surfactant properties, the chloride variant is often preferred due to its lower cost and higher availability. The bromide and iodide variants may offer slightly different reactivity profiles, particularly in substitution reactions, but are generally less commonly used .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique surfactant properties and ability to interact with lipid membranes make it a valuable tool in various scientific and industrial processes.
Properties
CAS No. |
500297-48-3 |
|---|---|
Molecular Formula |
C39H82ClNO2 |
Molecular Weight |
632.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl(tridodecyl)azanium;chloride |
InChI |
InChI=1S/C39H82NO2.ClH/c1-4-7-10-13-16-19-22-25-28-31-34-40(37-39(42)38-41,35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;/h39,41-42H,4-38H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CGTUUYMUCXAPFK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CC(CO)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B14243382.png)
![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
![3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14243395.png)

![2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B14243401.png)
![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
![1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14243410.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)




